molecular formula C21H23N3O5S B2920569 N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 894005-25-5

N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2920569
CAS No.: 894005-25-5
M. Wt: 429.49
InChI Key: DFKZKVNENCNHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that features a sulfonyl group attached to an indole ring, which is further substituted with a nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the indole derivative.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Acetamide Formation: Finally, the acetamide group is formed by reacting the intermediate with diethylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of a thiol group from the sulfonyl group.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The nitrobenzyl group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonyl group may also play a role in modulating the compound’s activity by interacting with proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-(3-benzylsulfonyl)-1H-indol-1-yl)acetamide
  • N,N-diethyl-2-(3-(methylsulfonyl)-1H-indol-1-yl)acetamide
  • N,N-diethyl-2-(3-(ethylsulfonyl)-1H-indol-1-yl)acetamide

Uniqueness

N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N,N-diethyl-2-[3-[(3-nitrophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-3-22(4-2)21(25)14-23-13-20(18-10-5-6-11-19(18)23)30(28,29)15-16-8-7-9-17(12-16)24(26)27/h5-13H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKZKVNENCNHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.